molecular formula C14H11FN4OS B14178746 3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol CAS No. 797799-19-0

3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol

Cat. No.: B14178746
CAS No.: 797799-19-0
M. Wt: 302.33 g/mol
InChI Key: ZZNVPRZEYHMDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol is a chemical compound that features a tetrazole ring, a phenol group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol typically involves the formation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction is often facilitated by the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts . The fluorophenyl group is introduced via nucleophilic substitution reactions, while the phenol group can be incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . The fluorophenyl group enhances the compound’s binding affinity and specificity, while the phenol group can participate in hydrogen bonding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research settings.

Properties

CAS No.

797799-19-0

Molecular Formula

C14H11FN4OS

Molecular Weight

302.33 g/mol

IUPAC Name

3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol

InChI

InChI=1S/C14H11FN4OS/c15-13-7-2-1-4-10(13)9-21-14-16-17-18-19(14)11-5-3-6-12(20)8-11/h1-8,20H,9H2

InChI Key

ZZNVPRZEYHMDHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC(=CC=C3)O)F

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.